molecular formula C10H17IN2 B8288242 4-Iodo-1-heptylpyrazole

4-Iodo-1-heptylpyrazole

Cat. No.: B8288242
M. Wt: 292.16 g/mol
InChI Key: WQUQANRAAFHDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1-heptylpyrazole is a pyrazole derivative featuring an iodine atom at the 4-position and a heptyl group (C₇H₁₅) at the 1-position of the heterocyclic ring. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, and their derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties .

Properties

Molecular Formula

C10H17IN2

Molecular Weight

292.16 g/mol

IUPAC Name

1-heptyl-4-iodopyrazole

InChI

InChI=1S/C10H17IN2/c1-2-3-4-5-6-7-13-9-10(11)8-12-13/h8-9H,2-7H2,1H3

InChI Key

WQUQANRAAFHDNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C=C(C=N1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying N1-Substituents

The N1-substituent significantly impacts physical and chemical properties. Below is a comparative analysis of 4-iodopyrazoles with different substituents:

Compound Name Substituent at N1 Molecular Weight (g/mol) Key Properties
4-Iodo-1H-pyrazole H 194.01 Crystalline solid; studied for packing via halogen bonding.
1-Methyl-4-iodo-1H-pyrazole Methyl (CH₃) 208.03 Higher volatility than heptyl analog; used in ligand synthesis.
4-Iodo-1-heptylpyrazole Heptyl (C₇H₁₅) 306.11 (calculated) Enhanced lipophilicity; potential for micelle formation.
4-Iodo-1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazole Complex ether-ethyl group 322.15 Bulky substituent; may hinder reactivity at iodine due to steric effects.

Key Observations:

  • Lipophilicity : The heptyl chain increases logP compared to methyl or unsubstituted analogs, making it more soluble in organic solvents.
  • Reactivity : Bulkier substituents (e.g., ’s compound) may reduce iodine’s accessibility in cross-coupling reactions, whereas the heptyl group’s linearity may pose fewer steric barriers.
  • Thermal Properties : Longer alkyl chains (heptyl) typically lower melting points compared to methyl or halogen-only derivatives due to disrupted crystal packing .

Comparison with Other Halogenated Pyrazoles

Replacing iodine with smaller halogens (Cl, Br) alters electronic and steric profiles:

Compound Name Halogen (X) Bond Length (C-X) Key Differences
4-Chloro-1H-pyrazole Cl ~1.73 Å Higher electronegativity; weaker in cross-coupling.
4-Bromo-1H-pyrazole Br ~1.90 Å Moderate reactivity in Sonogashira couplings.
4-Iodo-1H-pyrazole I ~2.09 Å Superior leaving group; efficient in Ullmann reactions.

Insights:

  • The larger atomic radius of iodine (vs. Cl/Br) facilitates bond cleavage in catalytic reactions.
  • Crystallographic studies show iodine’s polarizability enhances halogen bonding, influencing solid-state packing .

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